(2-Benzoylphenyl)(pyridin-2-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2-Benzoylphenyl)(pyridin-2-yl)methanone involves the oxidation of pyridin-2-yl-methanes. This process can be efficiently catalyzed by copper under mild conditions, using water as the oxygen source . The reaction typically proceeds as follows:
Starting Materials: Pyridin-2-yl-methanes and copper catalyst.
Reaction Conditions: Mild temperature, water as the solvent.
Outcome: Formation of pyridin-2-yl-methanones in moderate to good yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using transition metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions
(2-Benzoylphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: Conversion of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis.
Reduction: Reduction of the ketone group to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions on the benzoyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Copper catalyst, water, mild temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Lewis acids.
Major Products
Oxidation: Pyridin-2-yl-methanones.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(2-Benzoylphenyl)(pyridin-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Benzoylphenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoyl and pyridine moieties allow it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biological pathways, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylpyridine: Shares a similar structure but lacks the phenyl group attached to the methanone.
Phenyl 2-pyridyl ketone: Another related compound with similar functional groups.
Uniqueness
(2-Benzoylphenyl)(pyridin-2-yl)methanone is unique due to its dual aromatic rings, which confer distinct chemical reactivity and biological activity. This duality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
109845-54-7 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
phenyl-[2-(pyridine-2-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C19H13NO2/c21-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)19(22)17-12-6-7-13-20-17/h1-13H |
InChI Key |
CIBPEMDSBMGTNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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